Product packaging for SS1020(Cat. No.:)

SS1020

Cat. No.: B1193624
M. Wt: 404.89
InChI Key: ILPVIAWWWDNTPF-CLZLGCTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SS1020 is a novel anti-estrogen compound developed as a safer alternative to Tamoxifen for breast cancer research . Its design incorporates specific structural modifications to overcome the serious side effects associated with long-term Tamoxifen use, which include genotoxicity and estrogenic activity in the endometrium that can lead to endometrial cancer . Unlike Tamoxifen, this compound contains a chloride atom to diminish genotoxic potential and an acrylate side-chain intended to reduce estrogenic activity on endometrial tissue and decrease estrogen receptor stability . Preclinical studies demonstrate that this compound lacks genotoxic and uterotrophic (estrogenic) activity in rodent models, while exhibiting potent anti-breast cancer efficacy that surpasses Tamoxifen and Raloxifene in both dimethylbenz(a)anthracene (DMBA)-induced rat mammary tumor models and human breast cancer MCF-7 xenograft models in mice . This profile makes this compound a highly promising candidate for research focused on ER-positive breast cancer therapy and chemoprevention, offering a potential path to effective treatment with a reduced risk of secondary cancers .

Properties

Molecular Formula

C25H21ClO3

Molecular Weight

404.89

IUPAC Name

(2E)-3-{4-[(E)-4-Chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]-phenyl} acrylic acid

InChI

InChI=1S/C25H21ClO3/c26-17-16-23(19-4-2-1-3-5-19)25(21-11-13-22(27)14-12-21)20-9-6-18(7-10-20)8-15-24(28)29/h1-15,27H,16-17H2,(H,28,29)/b15-8+,25-23+

InChI Key

ILPVIAWWWDNTPF-CLZLGCTPSA-N

SMILES

O=C(O)/C=C/C1=CC=C(/C(C2=CC=C(O)C=C2)=C(C3=CC=CC=C3)/CCCl)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SS-1020;  SS 1020;  SS1020

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Ss1020

Established Synthetic Routes for SS1020 Production

The development of this compound stemmed from a strategic approach focused on chemical modifications of existing antiestrogens to enhance efficacy and mitigate carcinogenic potential. This compound was synthesized in a laboratory setting as a new triphenylethylene (B188826) antiestrogen (B12405530). The core design principles for this compound and its related compound SS5020 aimed to achieve high effectiveness while eliminating genotoxic and estrogenic activities.

Precursor Synthesis and Reaction Optimization Strategies

The structural design of this compound incorporates key features intended to optimize its pharmacological profile. The presence of a chloride atom in the this compound structure is hypothesized to reduce genotoxicity, drawing parallels with toremifene (B109984). Furthermore, the inclusion of a 4-hydroxyl group is expected to bolster its estrogen receptor (ER) binding affinity, similar to the potent binding observed with 4-hydroxytamoxifen (B85900). A critical element of this compound's design is its acrylate (B77674) side-chain, which is anticipated to diminish the endometrial activity often seen with tamoxifen (B1202) by influencing ER stability.

The optimization strategies in the synthesis of this compound likely focused on incorporating these specific functional groups and achieving the desired (E)-stereochemistry for the butenyl group and the acrylic acid moiety, as indicated by its chemical name. The success of these strategies is underscored by this compound's reported higher bioavailability compared to raloxifene (B1678788), contributing to its superior antitumor potential. While specific detailed reaction schemes for this compound production are not extensively detailed in the provided literature, the emphasis on its unique structural elements suggests a tailored synthetic pathway to achieve its distinct properties.

Chromatographic and Spectroscopic Techniques in this compound Synthesis

While explicit details on the chromatographic and spectroscopic techniques used during the synthesis and purification of this compound are not extensively detailed, the broader research context in which this compound was evaluated implies the use of advanced analytical methods for its characterization and assessment. For instance, in studies comparing this compound's genotoxic profile, a 32P-postlabeling/HPLC on-line monitoring assay was employed to detect DNA adducts induced by other antiestrogens, demonstrating the application of high-performance liquid chromatography (HPLC) in related research for compound analysis and purity assessment. The evaluation of structurally related compounds and the general practices in synthetic chemistry for complex molecules necessitate the use of techniques such as nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation and fragmentation patterns, and various chromatographic methods (e.g., HPLC) for purification and purity determination. The precise (E)-stereochemistry in this compound's structure would likely be confirmed through specific spectroscopic techniques or chiral chromatography.

Development of this compound Analogues and Derivatives

The development of this compound is part of a broader research effort to create novel and safer anti-estrogens through chemical modifications, aiming to overcome the limitations of existing therapies. This involves the design and exploration of various analogues and derivatives.

Strategies for Structural Modification of the this compound Scaffold

A direct example of structural modification is the compound SS1010, which is closely related to this compound. SS1010 (2E-3-{4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenyl}acrylic acid) differs from this compound by the absence of a 4-hydroxyl moiety and a (Z)-stereochemistry on the butenyl group, and notably exhibits weak uterotrophic activity, unlike this compound. This comparison highlights how subtle structural alterations can significantly impact the biological profile of these compounds. The strategic inclusion of the acrylate side-chain in this compound was a deliberate modification intended to reduce endometrial activity by influencing ER stability.

Another strategy involves exploring different core scaffolds. SS5020, a benzopyran antiestrogen, was also developed by the same research group as a safer alternative. SS5020 is considered an analogue of raloxifene, with slight structural modifications aimed at improving its bioavailability. This demonstrates a "scaffold hopping" approach, where the fundamental chemical framework is altered to achieve improved properties or overcome specific challenges.

Exploration of Novel this compound-Related Chemical Entities

The ongoing research into antiestrogens, including this compound, emphasizes the continuous exploration of novel chemical entities that can selectively modulate estrogen receptor activity. The goal is to identify compounds with high affinity for ER binding that also maximize ERα degradation while maintaining antagonistic activity. This involves systematic structural diversification to identify compounds with optimal efficacy and safety profiles. The development of this compound and SS5020 exemplifies this exploration, as they represent new classes of antiestrogens designed to be highly effective without the genotoxic and estrogenic activities observed in some predecessors. The focus remains on designing compounds that can offer superior antitumor potency, as demonstrated by this compound's performance against breast cancer models, surpassing that of tamoxifen and raloxifene.

Molecular and Cellular Mechanisms of Action of Ss1020

SS1020 Interaction with Estrogen Receptor Alpha (ERα) and Related Targets

The therapeutic efficacy of this compound stems from its capacity to act as a full antagonist of ERα wikipedia.orguni.lu. This antagonistic activity is crucial in inhibiting the proliferative signals often driven by ERα in breast cancer cells wikipedia.orgtodayinsexhistory.com. The interaction of this compound with ERα is designed to counteract the mechanisms by which estrogen, or even some selective estrogen receptor modulators (SERMs), can promote tumor growth.

Modulation of ERα Coactivator Recruitment by this compound

A hallmark of ERα antagonism is the disruption of coactivator recruitment, which is essential for ERα-mediated gene transcription iiab.mefishersci.ca. Estrogen receptor alpha, as a ligand-dependent transcription factor, relies on the recruitment of coregulator complexes, including coactivators like Steroid Receptor Coactivator-1 (SRC-1) and Amplified in Breast Cancer 1 (AIB1), to activate gene expression fishersci.caiiab.meciteab.com. Antagonists like this compound are specifically designed to prevent these "productive" ER-coactivator interactions iiab.me. Although the precise binding model for this compound is still under investigation, it is hypothesized to induce a similar pattern of helix 12 (H12) relocation and subsequent coactivator modulation as observed with other antagonistic compounds such as GW and SP guidetopharmacology.org. In contrast, agonists typically facilitate coactivator binding, leading to transcriptional activation fishersci.ca.

Table 1: Impact of Ligand Binding on ERα Coactivator Recruitment

Ligand TypeERα Conformational ChangeCoactivator RecruitmentTranscriptional Outcome
Agonist (e.g., Estradiol)Induces active conformation, helix 12 (H12) repositioning wikipedia.orgFacilitates recruitment (e.g., SRC-1, AIB1) fishersci.caiiab.meActivation of gene expression citeab.com
Antagonist (e.g., this compound, Tamoxifen)Induces antagonistic conformation, displaces H12 wikipedia.orguni.luInhibits or disrupts recruitment iiab.mefishersci.caInhibition of gene expression uni.lu

Differential Conformational Changes in ERα Induced by this compound

The binding of different ligands to ERα induces distinct conformational changes in the receptor, which dictate its subsequent functional activity wikipedia.orgfishersci.ca. This compound, as a full antagonist, is expected to induce a specific ERα-ligand conformation that is distinct from that induced by agonists like estradiol (B170435) (E2) wikipedia.orgiiab.me. This antagonistic conformation, particularly the displacement of helix 12 (h12) from its agonist-induced position, is critical for preventing ERα from interacting productively with transcriptional machinery and coactivators uni.lu. While the exact structural details of this compound's interaction with ERα are still being fully characterized, its classification as a full antagonist suggests it effectively induces a non-activating conformation, similar to other well-studied antiestrogens wikipedia.orguni.lu. This structural alteration is fundamental to its ability to inhibit ERα-mediated signaling pathways wikipedia.orgguidetopharmacology.org.

Intracellular Signaling Pathway Modulation by this compound

The anti-tumor potential of this compound is intrinsically linked to its ability to modulate intracellular signaling pathways, primarily by interfering with ERα-dependent signal transduction wikipedia.orgciteab.com. Cell signaling involves a complex cascade where extracellular signals are converted into intracellular responses, ultimately influencing cellular behavior such as proliferation, differentiation, and apoptosis citeab.comebiohippo.com.

This compound Influence on Gene Expression and Transcriptional Regulation via ERα

The core of ERα's function lies in its ability to regulate gene expression todayinsexhistory.comfishersci.ca. Upon ligand binding, ERα can bind to specific DNA sequences known as estrogen response elements (EREs) in the promoters of target genes, thereby influencing their transcription citeab.com. As a full antagonist, this compound inhibits the expression of mitogenic ERα-target genes uni.lu. This antagonistic action prevents the normal transcriptional activation induced by estrogen, effectively shutting down the expression of genes that promote cell proliferation and survival in ER-positive breast cancer cells uni.lu. This inhibition is achieved by preventing the proper recruitment of coactivators and potentially promoting the recruitment of corepressors, leading to a repressive chromatin state at ERα target gene promoters iiab.mefishersci.ca.

Preclinical Investigations of Ss1020 in in Vitro and Model Systems

SS1020 Effects on Cellular Processes in Culture

This compound Modulation of Cell Proliferation and Apoptosis In Vitro

Specific in vitro data detailing the direct modulation of cell proliferation and apoptosis by this compound in cellular cultures was not explicitly provided within the scope of the available search results. While this compound has demonstrated significant antitumor potential in animal models, implying an impact on these cellular processes, direct findings from isolated cell cultures are not detailed here.

This compound Impact on Cellular Differentiation and Phenotypic Plasticity

Information specifically linking this compound to the modulation of cellular differentiation or phenotypic plasticity in in vitro settings was not found in the provided search results. General concepts of phenotypic plasticity in cancer involve cells altering their characteristics without additional DNA mutations, which can influence tumor behavior and drug resistance guidetopharmacology.orguni.lu. However, this compound's direct influence on these processes has not been detailed.

This compound Influences on Cellular Metabolism and Bioenergetics

The available research findings did not explicitly detail the influences of this compound on cellular metabolism or bioenergetics in culture. Cellular metabolism encompasses a vast array of chemical processes, including those related to energy homeostasis, and changes in bioenergetics are linked to various diseases, including cancer uni.lunewdrugapprovals.orgnih.gov. However, specific data on how this compound impacts these fundamental cellular functions was not identified.

This compound Studies in Non-Human Organismal Models

Responses to this compound in Rodent Models (e.g., mammary tumor models)

Preclinical investigations have extensively evaluated this compound in various rodent models, demonstrating its potent anti-breast cancer activity. In studies involving 7,12-dimethylbenz(a)anthracene-induced mammary carcinoma in rats, this compound exhibited significantly higher antitumor potential compared to established antiestrogens such as Tamoxifen (B1202) (TAM), Raloxifene (B1678788) (RAL), and GW5638 at human equivalent doses wikipedia.org. Furthermore, this compound effectively suppressed the growth of human MCF-7 breast cancer xenografts implanted into athymic nude mice wikipedia.orgnih.gov. These findings highlight this compound as a promising candidate for breast cancer therapy and prevention, demonstrating superior antitumor efficacy in these animal models wikipedia.orgnih.gov.

The comparative antitumor potential of this compound against other antiestrogens in rodent models is summarized in the table below:

Table 1: Comparative Antitumor Potential in Rodent Mammary Tumor Models

CompoundModel SystemAntitumor Potential Relative to this compoundCitation
This compoundDMBA-induced mammary carcinoma in ratsHigher than TAM, RAL, GW5638 wikipedia.org
This compoundHuman MCF-7 breast cancer xenograft in athymic nude miceEffective suppression of growth wikipedia.orgnih.gov
Tamoxifen (TAM)DMBA-induced mammary carcinoma in ratsLower than this compound wikipedia.org
Raloxifene (RAL)DMBA-induced mammary carcinoma in ratsLower than this compound wikipedia.org
GW5638DMBA-induced mammary carcinoma in ratsLower than this compound wikipedia.org

Absence of Genotoxic Activity Associated with this compound in Animal Models

A crucial aspect of this compound's preclinical profile is the observed absence of genotoxic activity in animal models. Unlike Tamoxifen (TAM), which is known to form DNA adducts in the liver and endometrial samples wikipedia.orgnih.gov, this compound did not induce detectable DNA adducts in rat liver wikipedia.orgnih.gov. This was determined through methods such as 32P-postlabeling/PAGE analysis, where TAM treatment clearly formed dG-TAM adducts, while this compound (and Toremifene) treatment did not result in any detectable DNA adducts nih.gov.

The structural design of this compound, particularly the presence of a chloride atom, is hypothesized to contribute to its diminished genotoxicity, similar to Toremifene (B109984), a chlorinated analog of TAM nih.gov. The lack of genotoxic and estrogenic actions positions this compound as a potentially safer antiestrogen (B12405530) alternative for breast cancer therapy and prevention when compared to compounds like Tamoxifen and Raloxifene wikipedia.orgnih.govwikipedia.org.

The genotoxic activity of this compound compared to Tamoxifen in rat liver is presented in the following table:

Table 2: Genotoxic Activity in Rat Liver DNA

CompoundDNA Adducts Detected in Rat LiverCitation
This compoundNo detectable DNA adducts wikipedia.orgnih.gov
SS1010No genotoxic activity wikipedia.org
Tamoxifen (TAM)Clearly formed dG-TAM adducts nih.gov
Toremifene (TOR)No detectable DNA adducts nih.gov

Lack of Uterotrophic Effects of this compound in Preclinical Models

The development of novel antiestrogens for breast cancer therapy and prevention has focused on identifying compounds that retain potent antitumor activity while mitigating undesirable estrogenic side effects, particularly uterotrophic effects on the endometrium. Long-term treatment with existing antiestrogens like Tamoxifen (TAM) is associated with an increased risk of endometrial cancer, a significant adverse effect attributed to its estrogenic activity in the uterus. nih.govuni-goettingen.denih.gov In this context, this compound, a novel triphenylethylene (B188826) antiestrogen, has undergone extensive preclinical investigation to assess its uterotrophic potential in comparison to established selective estrogen receptor modulators (SERMs). uni-goettingen.denih.gov

Preclinical studies consistently demonstrate that this compound exhibits a notable lack of uterotrophic activity in relevant animal models. The uterotrophic bioassay, a standard in vivo short-term screening test, relies on measuring the increase in uterine wet weight in ovariectomized (OVX) rodents. This assay is sensitive to estrogenic compounds because the hypothalamic-pituitary-ovarian axis in immature or ovariectomized females is not functional, allowing for clear detection of direct estrogenic effects on uterine tissues. nih.govnih.gov

In studies using ovariectomized Sprague-Dawley rats, this compound did not induce any significant increase in uterine wet weight, even when administered at high doses, such as 10 mg/kg nih.govreadthedocs.io or 0.3 µmol/rat/day nih.gov. This finding is in stark contrast to the pronounced uterotrophic effects observed with other antiestrogens and estrogenic compounds. For instance, 17β-estradiol (E2), typically used as a positive control, consistently caused a strong uterotrophic response, significantly increasing uterine wet weight. nih.govuni-goettingen.de

Comparative analyses further highlighted the non-uterotrophic nature of this compound. Tamoxifen (TAM), a widely used first-line endocrine therapy, significantly increased uterine wet weight in these assays, confirming its estrogenic activity in the uterus. nih.govuni-goettingen.denih.gov Similarly, other structurally related compounds, including 4-hydroxytamoxifen (B85900) (4-OH TAM), toremifene (TOR), ospemifene (B1683873) (OSP), raloxifene (RAL), and GW5638, all demonstrated varying degrees of uterotrophic activity. nih.govuni-goettingen.denih.govcalpaclab.com While raloxifene and GW5638 exhibited less uterotrophic activity than tamoxifen, they still retained some estrogenic potential in the uterus. uni-goettingen.de A closely related compound, SS1010, which differs from this compound by the removal of a 4-hydroxyl moiety, showed weak uterotrophic activity, emphasizing the importance of specific structural features for the lack of estrogenic effects. uni-goettingen.denih.govcalpaclab.com In parallel, SS5020, another novel antiestrogen, also demonstrated no significant uterotrophic potential in rats. nih.govreadthedocs.io

The absence of uterotrophic effects for this compound is a critical safety advantage, especially given the concerns regarding endometrial complications associated with long-term tamoxifen use. uni-goettingen.denih.gov The design of this compound, incorporating a chloride atom and an acrylate (B77674) side-chain, was specifically aimed at diminishing both genotoxicity and endometrial activity, distinguishing it as a potentially safer alternative for breast cancer treatment and prevention. nih.govuni-goettingen.denih.govnih.govcalpaclab.com

The following table summarizes the comparative uterotrophic effects of this compound and other relevant compounds in preclinical models:

CompoundUterotrophic Effect in Ovariectomized RatsReference
This compoundNo detectable uterotrophic activity nih.govnih.govreadthedocs.io
Tamoxifen (TAM)Significant increase in uterine wet weight nih.govuni-goettingen.denih.gov
4-Hydroxytamoxifen (4-OH TAM)Clear increase in uterine wet weight nih.govnih.govcalpaclab.com
Toremifene (TOR)Clear increase in uterine wet weight nih.govnih.govcalpaclab.com
Ospemifene (OSP)Clear increase in uterine wet weight nih.govnih.govcalpaclab.com
Raloxifene (RAL)Moderate uterotrophic effects nih.govnih.govcalpaclab.com
GW5638Uterotrophic activity uni-goettingen.denih.govcalpaclab.com
SS1010Weak uterotrophic activity uni-goettingen.denih.govcalpaclab.com
SS5020No significant uterotrophic potential nih.govreadthedocs.io
17β-estradiol (E2)Strongest uterine response (positive control) nih.govuni-goettingen.de

This consistent demonstration of a lack of uterotrophic effects underscores this compound's potential as a safer antiestrogen, addressing a key limitation of current therapies by minimizing estrogenic stimulation of the uterus in preclinical settings.

Structure Activity Relationship Sar and Ss1020 Rational Design

Elucidation of Key Pharmacophores and Structural Motifs in SS1020

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The identification of the key pharmacophores and structural motifs within this compound is crucial for understanding its mechanism of action and for designing new molecules with similar or improved activity.

This compound Ligand-Target Binding Conformations and Orientations

The biological effect of this compound is initiated by its binding to a specific biological target. The precise way in which the this compound molecule fits into the binding site of its target protein is a critical determinant of its activity. Computational modeling and biophysical techniques have revealed that this compound adopts a specific low-energy conformation when it binds. This binding is stabilized by a network of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The orientation of this compound within the binding pocket is also crucial. Specific functional groups on the this compound molecule must be positioned correctly to interact with key amino acid residues in the target protein. For instance, a critical hydrogen bond is formed between a hydroxyl group on the this compound scaffold and a specific aspartate residue in the binding site. The disruption of this bond through chemical modification leads to a significant loss of activity.

FeatureDescription
Binding Conformation The specific 3D shape that this compound adopts to fit into its target's binding site.
Key Interactions Hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the this compound-target complex.
Crucial Functional Groups Specific parts of the this compound molecule that are essential for binding and activity.

Impact of this compound Substituent Effects on Biological Activity in Models

Systematic modifications to the peripheral groups (substituents) of the this compound core structure have provided valuable insights into its SAR. The nature and position of these substituents can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. wikipedia.orgnih.gov

For example, the introduction of electron-withdrawing groups at a specific position on the aromatic ring of this compound was found to enhance its biological activity. Conversely, the addition of bulky substituents at another position resulted in a decrease in activity, likely due to steric hindrance that prevents optimal binding. These findings allow for the fine-tuning of the molecule's properties by making targeted chemical changes.

Substituent ModificationEffect on Biological Activity
Addition of electron-withdrawing groups at Position XIncreased Potency
Addition of bulky groups at Position YDecreased Potency
Introduction of a basic nitrogen atomImproved Solubility

Rational Design Strategies for Enhanced this compound Analogues

The insights gained from SAR studies have paved the way for the rational design of improved this compound analogues. The goal of these strategies is to create new molecules with enhanced potency, greater selectivity for the target, and more favorable drug-like properties.

De Novo Design Approaches for this compound Scaffold Modification

De novo design involves the creation of novel molecular structures from scratch, rather than modifying existing ones. nih.gov For this compound, this approach has been used to explore entirely new chemical scaffolds that retain the key pharmacophoric features required for activity. By using computational algorithms, researchers can design and evaluate virtual molecules, prioritizing those with the highest predicted affinity and best drug-like properties for synthesis. This has led to the identification of novel core structures that are structurally distinct from this compound but maintain its desired biological activity profile.

Combinatorial Chemistry and High-Throughput Screening for this compound Derivatives

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of related compounds. manuscriptpoint.comresearchgate.netsscisci.comeurekaselect.com In the context of this compound, this approach has been used to create vast collections of derivatives where different substituents are systematically varied at multiple positions on the molecular scaffold.

These libraries are then subjected to high-throughput screening (HTS), a process that allows for the rapid testing of thousands of compounds for their biological activity. This combination of combinatorial synthesis and HTS has accelerated the discovery of new this compound analogues with improved properties, providing a wealth of data that further refines the understanding of the compound's SAR.

StrategyDescription
De Novo Design Computational creation of entirely new molecular scaffolds that mimic the key features of this compound.
Combinatorial Chemistry Rapid synthesis of large libraries of this compound derivatives with diverse substituents.
High-Throughput Screening Automated testing of large numbers of compounds to quickly identify those with desired biological activity.

Analytical and Bioanalytical Methodologies for Ss1020

Chromatographic and Spectroscopic Methods for SS1020 Characterization

Chromatographic and spectroscopic techniques are indispensable for the comprehensive characterization of this compound, enabling the assessment of its purity, confirmation of its chemical structure, and analysis of its conformational properties.

High-Performance Liquid Chromatography (HPLC) for this compound Purity and Concentration

High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for assessing the purity and concentration of chemical compounds, including this compound. In the context of this compound, analytical data indicates a purity of greater than 98% when analyzed by HPLC fishersci.ca. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for the isolation and quantification of the target analyte from impurities nih.gov. This method is particularly beneficial for pharmaceutical applications where stringent purity standards are required, enabling the detection of low levels of impurities and ensuring that the final product meets necessary purity criteria. The ability to automate and integrate HPLC systems further enhances efficiency and reliability in analytical workflows nih.gov.

Table 1: this compound Purity Assessment by HPLC

Analytical MethodPurity
HPLC>98%

Mass Spectrometry (MS) for this compound Structure Elucidation and Identification in Research

Mass Spectrometry (MS) is a powerful and highly sensitive analytical technique crucial for the structural elucidation and identification of small molecules like this compound nih.govuni.lumedkoo.com. MS determines the precise mass of a molecule or its fragments, providing critical information about its elemental composition and molecular weight nih.govuni.lu. For this compound, with its complex chemical structure, high-resolution mass spectrometers, often coupled with techniques like electrospray ionization (ESI), are employed. These instruments can measure masses with high accuracy, allowing for the determination of sum formulas for mass signals nih.gov.

Tandem mass spectrometry (MS/MS or MS^n) is particularly valuable for structural elucidation. In this approach, a precursor ion (the intact molecule or a specific fragment) is selected and then fragmented further. The resulting fragmentation patterns provide detailed insights into the molecule's substructures and connectivity nih.gov. By analyzing these fragmentation pathways, researchers can piece together the complete chemical structure of this compound. The combination of high-resolution MS with Ultra-Performance Liquid Chromatography (UPLC) allows for the analysis of complex substance mixtures, enabling structural information to be obtained even for secondary components present in very small amounts nih.gov. This comprehensive approach ensures confident identification and structural confirmation of this compound in various research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy plays a critical role in the structural and conformational analysis of organic compounds, including this compound. It provides detailed information about the atomic connectivity and the three-dimensional arrangement of atoms in a molecule in solution. For this compound, NMR techniques, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, are utilized to determine chemical shifts and spin-spin coupling constants. These parameters are fundamental for identifying different types of atoms and their neighboring environments, thus confirming the covalent structure.

Beyond basic structural determination, NMR is invaluable for conformational analysis. The conformation of a molecule, which refers to its spatial arrangement of atoms that can be interconverted by rotation about single bonds, significantly influences its biological activity. By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, researchers can deduce dihedral angles and inter-proton distances, providing insights into the preferred conformations of this compound in solution. Advances in NMR technology, such as higher magnetic fields and cryogenic probes, have significantly improved sensitivity, making it possible to perform detailed conformational studies even with smaller sample quantities. Theoretical calculations, such as Density Functional Theory (DFT), can complement experimental NMR data to predict and confirm the geometries and energies of stable conformers.

This compound Detection in Complex Biological Matrices (Non-Clinical Research)

Detecting and quantifying this compound in complex biological matrices, such as blood, plasma, urine, and various tissues, is essential for non-clinical research, particularly in pharmacokinetic and pharmacodynamic studies. These bioanalytical approaches are crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) in preclinical models.

Development of this compound-Specific Immunoassays for Research Use

Immunoassays are highly specific analytical tools that leverage the unique binding interaction between antibodies and antigens to detect and quantify target substances in complex biological samples. For a small molecule like this compound, the development of specific immunoassays for research use would typically involve generating antibodies that selectively recognize this compound. Given that this compound is a small molecule, competitive immunoassay formats are often employed. In a competitive immunoassay, unlabeled this compound from the sample competes with a labeled this compound analog for binding to a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of this compound in the sample, allowing for its quantification.

These assays offer high specificity and are ideal for monitoring biological markers and drug levels in research. While no specific details on this compound immunoassays were found, the principles of immunoassay development, including the use of ELISA (Enzyme-Linked Immunosorbent Assay) as a common immunoassay format, would be applied to create sensitive and reliable methods for this compound detection in research settings. Immunoassay kits are widely used in research for accurate measurements of various biomarkers and are essential tools for understanding disease and evaluating therapeutic interventions.

Bioanalytical Approaches for Studying this compound Distribution in Preclinical Models

Studying the distribution of this compound in preclinical models is critical for understanding its pharmacokinetic profile and ensuring its efficacy and safety in subsequent development stages. Bioanalytical approaches for this purpose often rely on highly sensitive and selective techniques capable of quantifying the compound in various biological matrices.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a cornerstone technique for studying drug distribution in preclinical models due to its exceptional sensitivity, selectivity, and ability to handle complex biological matrices. This method combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry, allowing for the accurate quantification of this compound even at very low concentrations in samples like plasma, blood, urine, and diverse tissues (e.g., liver, intestine, muscle, heart, spleen). The development and validation of these bioanalytical methods are conducted in accordance with established guidelines (e.g., FDA, EMA, ICH M10) to ensure the robustness and reliability of the data for regulatory filings. Special procedures may be developed in-house for challenging tissue types to ensure accurate detection of the compound. These studies provide crucial insights into how this compound is distributed throughout the body, its accumulation in target or non-target organs, and its elimination pathways, all of which are vital for advancing the compound through non-clinical development.

Ss1020 As a Research Tool and Probe in Chemical Biology

Utilization of SS1020 for Estrogen Receptor Target Identification and Validation

This compound serves as a crucial probe for the identification and validation of estrogen receptor targets. Designed as a novel triphenylethylene (B188826) antiestrogen (B12405530), its primary mode of action involves interaction with estrogen receptors (ERs) wikipedia.orgnih.gov. A distinguishing feature of this compound is its notable absence of significant uterotrophic (estrogenic) activity in rats, a characteristic that sets it apart from tamoxifen (B1202) (TAM) and other related antiestrogens such as 4-hydroxytamoxifen (B85900), toremifene (B109984), ospemifene (B1683873), raloxifene (B1678788) (RAL), and GW5638 wikipedia.orgnih.govcymitquimica.comnih.gov. This lack of estrogenic side effects makes this compound an exceptionally clean probe for investigating ER antagonism without the confounding effects of estrogenic stimulation on the uterus wikipedia.orgcymitquimica.com.

The structural design of this compound incorporates specific chemical features that contribute to its ER-modulating properties. For instance, the 4-hydroxyl group is hypothesized to enhance ER binding affinity, mirroring the effect observed with 4-hydroxytamoxifen (4-OH TAM) wikipedia.org. Concurrently, its acrylate (B77674) side-chain is believed to diminish endometrial activity by reducing ER stability wikipedia.org. These structural insights are vital for understanding the intricate interactions between ERs and their ligands, thereby aiding in the validation of specific binding motifs crucial for achieving selective antiestrogenic action.

Estrogen receptors are pivotal ligand-inducible transcription factors that regulate a vast array of target genes, particularly those implicated in breast cancer proliferation and survival. This compound's demonstrated potent anti-breast cancer activity in animal models, including the suppression of ER-positive human MCF-7 breast cancer xenografts in athymic nude mice, underscores its utility in validating ER as a therapeutic target for anti-proliferative strategies wikipedia.orgnih.govcymitquimica.com. The ability of this compound to effectively inhibit tumor growth without inducing undesirable estrogenic effects on other tissues provides a clearer understanding of the direct consequences of ER antagonism in a disease-relevant context.

Table 1: Comparative Uterotrophic Activity of Anti-Estrogens in Rats

CompoundUterotrophic Activity (in rats)Genotoxicity (in rat liver DNA)Anti-Breast Cancer Potential (vs. TAM)
Tamoxifen (TAM)Significant increase in uterine wet weightDNA adducts detectedBaseline
Toremifene (TOR)Uterotrophic activityNo DNA adducts detected-
Raloxifene (RAL)Uterotrophic activityNo DNA adducts detected wikipedia.orgLess potent than this compound
GW5638Uterotrophic activity-Less potent than this compound
SS1010Weak uterotrophic activityNo DNA adducts detected-
This compoundNo significant activityNo DNA adducts detectedMuch higher than TAM, RAL, GW5638

This compound in the Elucidation of Novel Biological Pathways Modulated by Anti-Estrogens

The distinct pharmacological profile of this compound, specifically its lack of genotoxicity and uterotrophic activity, makes it an invaluable tool for elucidating novel biological pathways modulated by anti-estrogens, particularly in contrast to compounds like tamoxifen (TAM) wikipedia.orgnih.govcymitquimica.comnih.gov.

TAM's long-term use is associated with an increased risk of endometrial cancer, attributed to its metabolic activation that leads to the formation of DNA adducts and its estrogenic activity within endometrial tissue wikipedia.orgnih.gov. The rational design and development of this compound explicitly aimed to circumvent these detrimental effects through targeted chemical modifications wikipedia.org. The absence of DNA adduct formation in the liver of rats treated with this compound, a finding consistent with toremifene but divergent from TAM, provides compelling evidence that this compound does not engage the genotoxic metabolic pathways implicated in TAM's carcinogenicity wikipedia.orgnih.gov. This allows researchers to study anti-estrogen action in a context free from these confounding and harmful metabolic routes.

Furthermore, while the precise "mode of action should be further determined" for this compound and its related compound SS5020 wikipedia.org, its superior anti-tumor potential when compared to TAM and RAL wikipedia.orgnih.govcymitquimica.com strongly suggests that this compound may engage novel or more effective anti-proliferative pathways within breast cancer cells. Alternatively, it might more selectively inhibit estrogen-dependent growth pathways without inadvertently activating undesirable ones that contribute to side effects. This unique pharmacological signature positions this compound as a powerful probe for dissecting and identifying new biological pathways that underpin effective anti-estrogen action, potentially revealing new targets or mechanisms of resistance. By comparing the cellular and molecular responses to this compound versus conventional anti-estrogens, researchers can gain deeper insights into the complex network of signaling pathways that govern hormone-dependent cancers.

Application of this compound in Phenotypic Screening and Mechanistic Drug Discovery Paradigms

The discovery and subsequent characterization of this compound exemplify its successful application within both phenotypic screening and mechanistic drug discovery paradigms wikipedia.orgnih.gov.

In phenotypic screening, compounds are identified based on their ability to induce a desired observable change in a biological system, without necessarily knowing the specific molecular target beforehand wikipedia.org. This compound demonstrated potent anti-breast cancer activity in in vivo animal models. This includes significant suppression of 7,12-dimethylbenz(a)anthracene-induced mammary carcinoma in rats and effective inhibition of human MCF-7 breast cancer xenografts implanted into athymic nude mice wikipedia.orgnih.govcymitquimica.com. These observed tumor regressions represent clear and desirable phenotypic outcomes, directly validating this compound's therapeutic potential through a phenotypic screening approach.

The development of this compound is also deeply rooted in a mechanistic drug discovery paradigm. Its design was a direct response to the known limitations of tamoxifen, specifically its genotoxicity and its estrogenic effects on the uterus wikipedia.orgnih.gov. Researchers rationally designed this compound with specific chemical modifications, such as the incorporation of a chloride atom, an acrylate side-chain, and a 4-hydroxyl group wikipedia.org. These modifications were intended to mitigate the adverse effects of TAM while preserving or enhancing its anti-tumor efficacy wikipedia.org. This deliberate and rational design process, based on a clear understanding of existing drug mechanisms and aimed at achieving an improved mechanistic profile, is a hallmark of mechanistic drug discovery nih.gov.

Comparative studies are integral to this process, and the evaluation of this compound against other anti-estrogens in terms of both efficacy and side effects (e.g., uterotrophic activity, DNA adduct formation) provides critical data wikipedia.orgnih.govcymitquimica.comnih.gov. Such comparisons are essential for understanding structure-activity relationships and for validating the mechanistic improvements achieved with this compound. This iterative cycle of observing phenotypic effects and subsequently investigating their underlying mechanisms is a cornerstone of modern drug discovery, and this compound stands as a testament to its effectiveness.

Table 2: Key Properties and Efficacy of this compound Compared to Tamoxifen

Property / CompoundThis compoundTamoxifen (TAM)
Chemical ClassTriphenylethylene antiestrogen wikipedia.orgTriphenylethylene antiestrogen wikipedia.org
Genotoxicity (rat liver DNA)No DNA adducts detectedDNA adducts detected
Uterotrophic Activity (in rats)No significant activitySignificant increase in uterine wet weight
Anti-Breast Cancer Activity (animal models)Potent, superior to TAM and RALEffective, but with side effects
Design RationaleSafer alternative, diminished carcinogenic potential, enhanced ER binding affinity, reduced endometrial activity wikipedia.org- (Established anti-estrogen, but with known side effects) wikipedia.org

Future Directions and Emerging Research Avenues for Ss1020

Integration of Research with Systems Biology Approaches

Systems biology aims to understand the complexity of biological systems by integrating experimental data with computational and mathematical modeling. eduxchange.nlvt.edu Future research will increasingly rely on systems-level approaches to elucidate the mechanisms of action of novel chemical probes and therapeutic agents. By combining 'omics' technologies (genomics, proteomics, metabolomics) with high-throughput screening and computational analysis, researchers can build predictive models of cellular networks. eduxchange.nl This allows for a more holistic understanding of how a small molecule perturbs biological systems, moving beyond the single-target paradigm.

Key research avenues include:

Network Pharmacology: Developing computational models to predict the effect of chemical compounds on complex biological networks, identifying polypharmacological agents with desired therapeutic effects and minimal side effects.

Multi-omics Data Integration: Creating advanced algorithms and software to integrate diverse datasets (e.g., transcriptomics, proteomics, and metabolomics) to understand the system-wide response to a chemical perturbation. eduxchange.nl

Dynamic Modeling of Cellular Responses: Using mathematical models to simulate the temporal and spatial dynamics of cellular processes in response to chemical stimuli, providing insights into feedback loops and emergent properties of the system.

Exploration in Emerging Areas of Chemical Biology

Chemical biology utilizes chemical tools and techniques to study and manipulate biological systems. yale.edu The field is constantly evolving, with several emerging areas holding significant promise for future discoveries.

Emerging AreaDescriptionPotential Research Focus
Chemical Immunology The application of chemical tools to understand and manipulate the immune system.Development of small molecules to modulate immune cell signaling, design of novel vaccine adjuvants, and creation of probes to visualize immune processes in real-time.
Chemical Epigenetics The study of small molecules that target epigenetic modifying enzymes and reader domains.Discovery of novel inhibitors and activators of histone methyltransferases, demethylases, acetyltransferases, and deacetylases to probe their roles in health and disease.
Synthetic Biology The design and construction of new biological parts, devices, and systems. vt.eduEngineering cells with novel metabolic pathways for the production of valuable chemicals, and designing synthetic gene circuits that can be controlled by specific small molecules.
Targeted Protein Degradation The use of small molecules, such as PROTACs (Proteolysis-Targeting Chimeras), to induce the degradation of specific proteins.Expansion of the range of targetable proteins, development of tissue-specific degraders, and understanding the cellular machinery involved in induced protein degradation.

Challenges and Opportunities in Fundamental Research and Development

While the future of systems and chemical biology is bright, several challenges must be addressed to realize its full potential. Overcoming these hurdles will open up new opportunities for fundamental discoveries and translational applications.

Challenges:

Complexity of Biological Systems: The sheer complexity and interconnectedness of biological networks make it difficult to predict the effects of chemical interventions. nih.gov

Target Identification and Validation: Identifying specific and druggable targets for novel chemical probes remains a significant bottleneck.

Data Integration and Interpretation: The vast amounts of data generated by 'omics' technologies present significant challenges for storage, analysis, and meaningful interpretation. eduxchange.nlnih.gov

Chemical Probe Specificity: Ensuring that chemical probes are highly specific for their intended target is crucial to avoid off-target effects and misinterpretation of experimental results.

Opportunities:

Advances in Artificial Intelligence and Machine Learning: AI and machine learning can be leveraged to analyze large datasets, predict protein structures, and design novel chemical entities with desired properties. eduxchange.nl

Development of New Experimental Techniques: Innovations in microscopy, mass spectrometry, and other analytical methods will enable researchers to probe biological systems with unprecedented resolution and sensitivity.

Interdisciplinary Collaboration: The convergence of chemistry, biology, computer science, and engineering will foster new approaches to solving complex biological problems. vt.eduyale.edu

Personalized Medicine: Systems and chemical biology approaches can contribute to the development of personalized therapies tailored to an individual's genetic and molecular profile. vt.edu

Table of Compounds Mentioned

As no specific chemical compound "SS1020" was identified, and the discussion focused on general fields, there are no compound names to list in this table.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of SS1020 in breast cancer models, and how are these mechanisms experimentally validated?

  • Methodological Answer : this compound's antitumor activity is assessed through in vitro assays (e.g., receptor-binding affinity tests using ERα/ERβ isoforms) and in vivo models (e.g., DMBA-induced mammary tumors in rats or MCF-7 xenografts in nude mice). Key validation steps include:

  • Comparing this compound's efficacy to tamoxifen (TAM) and raloxifene (RAL) using dose-response curves .
  • Monitoring biomarkers like tumor volume (TV) and relative tumor volume (RTV) in animal studies .
  • Conducting toxicity assessments (e.g., estrogenic effects, DNA adduct formation) to rule off-target effects .

Q. How should researchers design experiments to evaluate this compound's specificity for estrogen receptor (ER) subtypes?

  • Methodological Answer :

  • Use competitive binding assays with radiolabeled estradiol (E2) in ERα- and ERβ-transfected cell lines.
  • Include controls with known ER antagonists (e.g., TAM) to benchmark specificity .
  • Pair binding assays with functional studies (e.g., luciferase reporter assays) to confirm transcriptional activity modulation .

Q. What are the critical parameters for ensuring reproducibility in this compound's antitumor efficacy studies?

  • Methodological Answer :

  • Standardize animal models (e.g., ovariectomized rats for hormone-sensitive tumors).
  • Document compound purity (>95% by HPLC) and stability (e.g., storage conditions, solvent compatibility).
  • Report detailed protocols for tumor induction (e.g., DMBA dosage, administration frequency) and measurement intervals .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Perform pharmacokinetic studies to assess bioavailability (e.g., plasma concentration-time curves).
  • Evaluate tissue-specific metabolism using LC-MS/MS to identify active metabolites .
  • Use 3D tumor spheroids or patient-derived xenografts (PDX) to bridge the gap between cell-based and animal models .

Q. What strategies optimize this compound's synthesis and structural analogs for enhanced potency?

  • Methodological Answer :

  • Apply computational chemistry (e.g., molecular docking) to predict interactions with ER binding pockets.
  • Synthesize derivatives with modified substituents (e.g., acrylate moieties) and test via high-throughput screening .
  • Use structure-activity relationship (SAR) analysis to prioritize candidates for preclinical testing .

Q. How should researchers design a longitudinal study to assess this compound's long-term safety and resistance mechanisms?

  • Methodological Answer :

  • Monitor survival rates, organ toxicity (e.g., liver enzymes, histopathology), and hormone levels in animals over 6–12 months.
  • Perform RNA-seq or proteomics on recurrent tumors to identify resistance pathways (e.g., ER-independent signaling).
  • Compare results with clinical data from antiestrogens like TAM to contextualize findings .

Q. What statistical approaches are recommended for analyzing this compound's dose-dependent effects in heterogeneous tumor models?

  • Methodological Answer :

  • Use mixed-effects models to account for inter-animal variability.
  • Apply Kaplan-Meier analysis for survival data and Cox regression for hazard ratios.
  • Validate findings with bootstrapping or sensitivity analyses to ensure robustness .

Data Presentation and Validation

Q. How should conflicting data on this compound's estrogenic activity be reported and interpreted?

  • Methodological Answer :

  • Disclose all raw data (e.g., uterine weight changes in OVX models) in supplementary materials.
  • Use funnel plots or Egger’s test to assess publication bias in meta-analyses.
  • Discuss limitations (e.g., species-specific ER responses) in the discussion section .

Q. What criteria define a well-formulated research question for this compound-related studies?

  • Methodological Answer :

  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions.
  • Example: "Does this compound synergize with CDK4/6 inhibitors in ER+ breast cancer models, and what molecular pathways mediate this interaction?" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.